Bipinnatin A
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Overview
Description
Bipinnatin A is a natural product found in Antillogorgia bipinnata with data available.
Scientific Research Applications
Synthesis and Structural Exploration
Bipinnatin A, along with its analogues like bipinnatin J, has been a focal point in the realm of organic synthesis, showcasing the intricate methodologies and strategies employed in the construction of complex marine natural products. The total synthesis of bipinnatin J, for instance, has been accomplished through innovative routes highlighting key steps such as silver ion promoted gamma-alkylation and diastereoselective macrocyclization, which are pivotal in crafting the core structure of bipinnatins and exploring their stereochemical landscapes (Qinhua Huang & V. Rawal, 2006). Such synthetic endeavors not only unravel the complex architecture of bipinnatins but also pave the way for further functional exploration and application in various scientific domains.
Biosynthetic Insights and Chemical Ecology
The study of bipinnatins extends into the understanding of their biosynthesis and ecological roles, especially within their marine environments. Research into compounds like bipinnatin J and its derivatives reveals significant insights into the biosynthetic pathways and potential ecological functions these compounds may serve in their native coral reef ecosystems. These studies are crucial for comprehending the natural synthesis of bipinnatins and their role in the chemical ecology of marine organisms, potentially leading to discoveries of new biological activities and ecological interactions (P. A. Roethle, Paul T. Hernandez, & D. Trauner, 2006).
Biological Activity and Potential Applications
The exploration of bipinnatins also encompasses evaluating their biological activities, which could have implications for pharmaceutical and biotechnological applications. Studies on compounds isolated from gorgonian corals, such as bipinnatins K-Q, have shown varying degrees of biological activity, including cytotoxic effects against tumor cells and inhibition of acetylcholine receptors. These findings highlight the potential of bipinnatins and related compounds as leads for the development of new therapeutic agents, underscoring the importance of marine natural products in drug discovery and development (Jeffrey Marrero et al., 2008).
Properties
CAS No. |
99552-28-0 |
---|---|
Molecular Formula |
C25H28O11 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
methyl 2-[(2S,4R,5R,14R)-2,5-diacetyloxy-7,12-dimethyl-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-4-yl]prop-2-enoate |
InChI |
InChI=1S/C25H28O11/c1-10-7-15-20-24(5,35-20)9-16-21-25(36-21,23(29)34-16)17(31-12(3)26)8-14(11(2)22(28)30-6)19(18(10)33-15)32-13(4)27/h7,14,16-17,19-21H,2,8-9H2,1,3-6H3/t14-,16-,17+,19-,20?,21?,24?,25?/m1/s1 |
InChI Key |
SETTUTVEWZFWRZ-RTNZLAPYSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@H](C[C@@H](C34C(O3)[C@@H](CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
SMILES |
CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Synonyms |
ipinnatin A bipinnatin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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